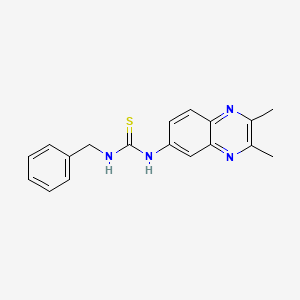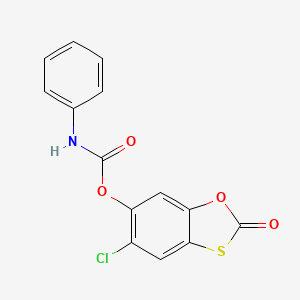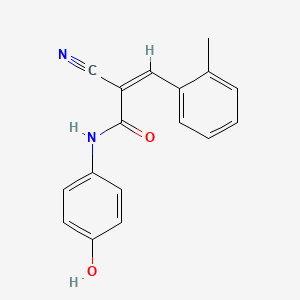
2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is also known as CHA and belongs to the family of acrylamides. The purpose of
Applications De Recherche Scientifique
2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide has several potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide is not well understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide have been studied extensively. This compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It also has neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide in lab experiments is its high potency and selectivity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its potential applications. Additionally, further research is needed to explore the toxicity and safety of this compound in various settings.
Conclusion:
In conclusion, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide is a promising compound with several potential applications in scientific research. Its synthesis method is relatively simple, and it possesses several biochemical and physiological effects that make it an attractive candidate for drug development. However, further research is needed to explore its mechanism of action, toxicity, and safety in various settings.
Méthodes De Synthèse
The synthesis method for 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde, 2-methylbenzaldehyde, and malononitrile in the presence of a catalytic amount of piperidine in ethanol. The reaction is carried out at room temperature for several hours, and the product is obtained by filtration and recrystallization. The yield of the product is around 70-80%.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-4-2-3-5-13(12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYNWSUXXXHMEN-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

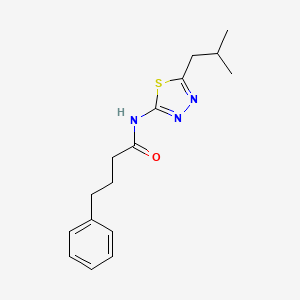
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)
![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
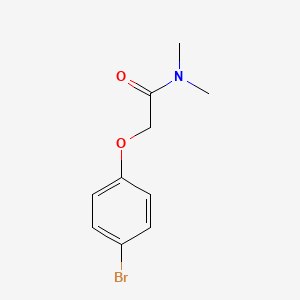
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
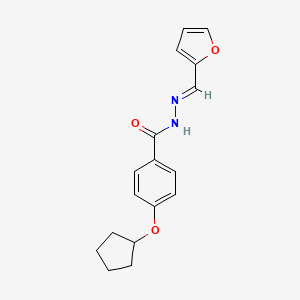




![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
